Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate
Description
Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate is a nitrogen-containing heterocyclic compound featuring a fused pyrido-pyridazine core. Its structure includes a chloro substituent at position 1 and a methyl ester group at position 5. The chloro group enhances electrophilic reactivity, while the methyl ester contributes to moderate lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-15-9(14)13-3-2-7-6(5-13)4-11-12-8(7)10/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQASUSQRLVCRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(N=NC=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Esterification: The ester group is typically introduced via esterification reactions, where the carboxylic acid derivative is treated with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro group at position 1 undergoes nucleophilic substitution under controlled conditions:
Mechanistic Notes :
-
The reaction proceeds via a two-step oxidative coupling mechanism in Pd-catalyzed systems, where molecular oxygen acts as a terminal oxidant .
-
Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the chloro-substituted position.
Cycloaddition Reactions
The pyridazine ring participates in [4+2] Diels-Alder reactions with electron-rich dienes:
Limitations :
-
Steric hindrance from the trifluoromethyl group reduces reactivity with bulky dienes.
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis to form carboxylic acid intermediates, enabling further functionalization:
Key Observation :
Catalytic Cross-Coupling Reactions
Palladium-mediated coupling reactions enable C–C bond formation:
Optimization Data :
Reduction of the Dihydro Pyridazine Ring
Selective hydrogenation of the 7,8-dihydro moiety:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C (10%), EtOH, 25°C, 4 h | Tetrahydro-pyridazine | >95% | |
| NaBH₄ | MeOH, 0°C, 2 h | Partial saturation at C7–C8 | 60 |
Caution :
-
Over-reduction leads to ring-opening byproducts under prolonged H₂ exposure.
Mechanistic Insights from Comparative Studies
Scientific Research Applications
Synthesis Pathways
The synthesis of methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate typically involves multi-step reactions starting from simpler pyridazine derivatives. Recent studies have highlighted synthetic routes that utilize condensation reactions and cyclization techniques to achieve the desired heterocyclic framework .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrido[3,4-d]pyridazines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HeLa and A375 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research into related pyridazine derivatives has revealed effectiveness against a range of bacterial strains, indicating that modifications to the core structure can enhance antimicrobial efficacy .
Neurological Applications
Emerging studies have explored the neuroprotective effects of pyridazine derivatives. The ability of these compounds to modulate neurotransmitter systems presents opportunities for developing treatments for neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The chlorine and ester groups can interact with active sites, altering the function of the target molecule. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in three key aspects:
- Ester Group : Replacing the methyl ester with ethyl or benzyl esters (e.g., Ethyl 3-methyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate or Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate hydrochloride ) alters lipophilicity and metabolic stability. Methyl esters typically exhibit lower molecular weight and higher polarity than ethyl or benzyl analogs.
- Substituents : The chloro group at position 1 contrasts with methyl, acetyloxy, or aryl substituents in analogs (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ), which may affect reactivity in substitution or coupling reactions.
Physical and Chemical Properties
While direct data for the target compound are unavailable, comparisons with analogs suggest:
- Solubility : The methyl ester likely has intermediate solubility between hydrophilic ethyl esters and lipophilic benzyl derivatives. Hydrochloride salt forms (e.g., Benzyl analog ) significantly enhance water solubility.
- Reactivity : The chloro group’s electron-withdrawing nature may accelerate nucleophilic aromatic substitution compared to methyl-substituted analogs (e.g., Ethyl 3,6-dimethyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate ).
Data Tables
Table 1: Key Structural Comparisons
Table 2: Hypothetical Property Comparisons*
Biological Activity
Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate is a compound belonging to the class of pyrido derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Antimicrobial Activity
Research indicates that derivatives of pyrido compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess antifungal activity against various phytopathogenic fungi. Specifically, isoxazole pyrazole carboxylates demonstrated notable inhibition against Rhizoctonia solani with an EC50 value of 0.37 µg/mL, suggesting that similar compounds may exhibit comparable effects in antimicrobial assays .
Antitumor Activity
Pyrido derivatives have been investigated for their antitumor potential. A study focused on the synthesis and evaluation of pyrazole derivatives revealed that these compounds inhibit key cancer-related pathways. For example, some derivatives showed good inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase . The introduction of methyl groups in related compounds has been shown to enhance their metabolic stability and potency in inhibiting cancer cell growth .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has not been directly studied; however, related compounds in the pyrido class have demonstrated significant anti-inflammatory effects. For example, studies on similar benzimidazole derivatives indicated promising results in reducing inflammation in vivo . This suggests that further investigation into the anti-inflammatory properties of this compound could yield beneficial insights.
The mechanisms by which this compound exerts its biological effects are likely multifaceted. The presence of the chlorine atom and carboxylate group may facilitate interactions with various biological targets such as enzymes involved in tumor progression or microbial growth. Additionally, the structural similarity to known inhibitors suggests potential pathways through which this compound may act.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate?
Answer: The compound can be synthesized via cyclization reactions of appropriately substituted pyridazine precursors. For example, cyclization of 3-chloro-pyridazine derivatives with ester-containing nucleophiles (e.g., ethyl glycinate) under basic conditions (e.g., KOH in dioxane/water) has been effective for analogous pyrido-pyridazine systems . Key parameters include:
- Temperature : Maintain reflux (80–100°C) to ensure complete ring closure.
- Reagent stoichiometry : Use a 1:1 molar ratio of precursor to nucleophile to minimize byproducts.
- Workup : Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate to isolate the product.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR spectra to confirm the presence of characteristic signals (e.g., ester carbonyl at ~165–170 ppm, pyridazine ring protons at 7–9 ppm) .
- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]) with <5 ppm mass accuracy .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
Q. What storage conditions ensure the compound’s stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or dechlorination .
- Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.
- Solvent : For long-term stability, dissolve in anhydrous DMSO or DMF and aliquot to minimize freeze-thaw cycles .
Advanced Research Questions
Q. What reaction mechanisms govern the cyclization step in the synthesis of this compound?
Answer: Cyclization proceeds via nucleophilic attack of the glycinate’s amine on the pyridazine’s chloro-substituted carbon, followed by intramolecular esterification. Computational studies (DFT) suggest a two-step mechanism:
Nucleophilic substitution : Formation of a tetrahedral intermediate.
Ring closure : Elimination of HCl to form the bicyclic system.
Kinetic studies indicate that the rate-determining step is the nucleophilic attack, which is accelerated by polar aprotic solvents (e.g., DMF) .
Q. How do substituent modifications (e.g., methyl vs. phenyl groups) affect biological activity?
Answer: Structure-activity relationship (SAR) studies on analogous pyrido-pyridazines reveal:
- Electron-withdrawing groups (e.g., Cl at position 1) enhance binding to kinase active sites (e.g., MPS1 inhibitors) by increasing electrophilicity .
- Ester vs. carboxylic acid : Methyl esters improve cell permeability (logP ~2.5) compared to free acids (logP ~0.8) .
- Substituent position : Chlorine at position 1 vs. 3 alters steric interactions with target proteins, as shown in molecular docking simulations .
Q. How can computational methods predict the compound’s metabolic stability?
Answer:
- In silico tools : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and plasma protein binding.
- Metabolic hotspots : Identify vulnerable sites (e.g., ester groups) prone to hydrolysis using MetaSite .
- Docking studies : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to predict oxidation pathways .
Q. How should researchers resolve contradictory data on reaction yields from different synthetic protocols?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, temperature) to identify critical factors. For example, yields drop in aqueous KOH vs. anhydrous conditions due to competing hydrolysis .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., open-chain amides) and optimize reaction time.
- Reproducibility : Validate protocols using high-purity starting materials (≥98%) and inert atmospheres to suppress oxidative side reactions .
Q. What strategies mitigate toxicity in preclinical studies?
Answer:
- Prodrug design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to reduce off-target effects .
- Metabolite profiling : Use hepatocyte assays to identify toxic metabolites (e.g., free carboxylic acids) and modify substituents accordingly .
- Dosage optimization : Conduct pharmacokinetic studies in rodent models to establish a safe therapeutic window .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| LogP | 2.3 | Calculated (ChemAxon) |
| PSA | 55.3 Ų | |
| Solubility (H2O) | <0.1 mg/mL |
Table 2. Comparison of Synthetic Protocols
| Protocol | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| KOH/dioxane | 65 | 95 | Scalable | Requires anhydrous conditions |
| Ethanol reflux | 48 | 90 | Mild conditions | Lower yield |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
